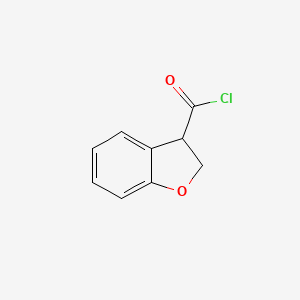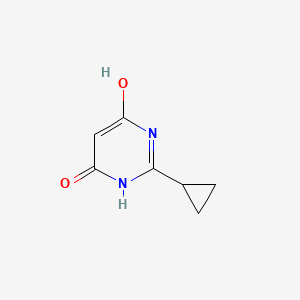
2-Cyclopropylpyrimidine-4,6-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 2-Cyclopropylpyrimidine-4,6-diol involves several steps. One method involves boiling 2-cyclopropylpyrimidine-4,6-diol and phosphorus oxychloride for 2 hours. The reaction mixture is then poured onto ice water and made alkaline with NaOH . Another method involves adding 2-cyclopropyl-4, 6-pyrimidinediol to a mixture of glacial acetic acid and fuming nitric acid at 0 °C. The solution is warmed to 30 °C and the temperature is kept between 30 and 40 °C .Molecular Structure Analysis
The molecular structure of 2-Cyclopropylpyrimidine-4,6-diol is represented by the formula C7H8N2O2. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms .Chemical Reactions Analysis
The chemical reactions involving 2-Cyclopropylpyrimidine-4,6-diol are complex and involve multiple steps. For instance, one reaction involves the use of phosphorus oxychloride and sodium hydroxide . Another reaction involves the use of nitric acid and acetic acid .Applications De Recherche Scientifique
1. Synthesis of α-Aminophosphonates
2-Cyclopropylpyrimidin-4-yl-aryl/benzothiazole derived α-aminophosphonates are synthesized from 2-cyclopropylpyrimidin-4-carbaldehyde through a three-component condensation reaction. This process uses phosphomolybdic acid in dichloromethane at room temperature, yielding good to excellent results with short reaction times (P. S. Reddy et al., 2014).
2. Antiviral Activity
6-Hydroxypyrimidines substituted with cyclopropylamino groups have demonstrated significant antiviral activity against herpes viruses (HSV-1, HSV-2), varicella-zoster virus, cytomegalovirus, and retroviruses such as Moloney sarcoma virus and HIV-1 and HIV-2. These findings are based on derivatives of 2,4-diamino-6-hydroxypyrimidine (A. Holý et al., 2002).
3. Synthesis of Anticancer Drug Intermediates
4,6-Dichloro-2-methylpyrimidine, a key intermediate in synthesizing the anticancer drug dasatinib, can be derived from 4,6-dihydroxy-2-methylpyrimidine. This process involves cyclization and chlorination with phosphorus oxychloride under optimal conditions (Guo Lei-ming, 2012).
4. Structural Interconversion and Magnetic Properties
A study on 2-hydroxypyrimidine-4,6-dicarboxylic acid highlights its ability to form compounds that exhibit structural interconversion and tunable magnetic properties. This could have implications for materials science and magnetic applications (Chao Chen et al., 2011).
5. Corrosion Inhibition
Thiopyrimidines derivatives, which are structurally related to 2-cyclopropylpyrimidine-4,6-diol, have been studied as corrosion inhibitors for mild steel in hydrochloric acid. These compounds exhibit excellent efficiency and predominantly control cathodic reactions (Priyanka Singh et al., 2016).
6. Antifolate Activity in Medicinal Chemistry
Diaminopyrimidines and diaminopurines, related to the 2-cyclopropylpyrimidine-4,6-diol structure, have been synthesized and evaluated for their antifolate activity in enzymatic and cellular systems. This research contributes to the development of potential antifolates for medicinal purposes (I. Kavai et al., 1975).
Propriétés
IUPAC Name |
2-cyclopropyl-4-hydroxy-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c10-5-3-6(11)9-7(8-5)4-1-2-4/h3-4H,1-2H2,(H2,8,9,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFGWJXCRWXZRHV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CC(=O)N2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropylpyrimidine-4,6-diol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-(4-Methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2381012.png)
![7-Bromo-6-fluorobenzo[b]thiophene-2-carboxylic acid](/img/structure/B2381013.png)
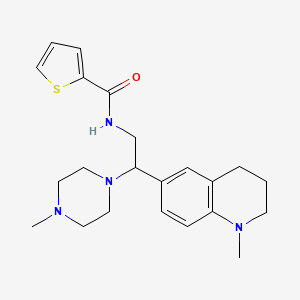
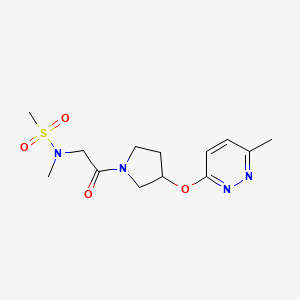
![N-{6-[(diallylamino)sulfonyl]-1,3-benzothiazol-2-yl}tetrahydro-2-furancarboxamide](/img/structure/B2381021.png)
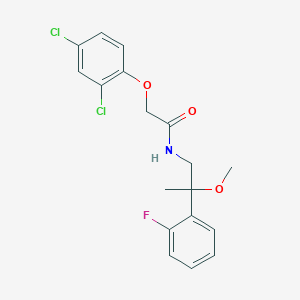
![N-(6-ethoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2381025.png)
![N-[(1-Thiophen-3-ylcyclopropyl)methyl]cyclobutanecarboxamide](/img/structure/B2381026.png)
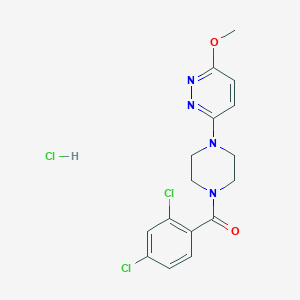


![Tert-butyl 4-[(3-methyl-6-oxopyridazin-1-yl)methyl]piperidine-1-carboxylate](/img/structure/B2381031.png)

